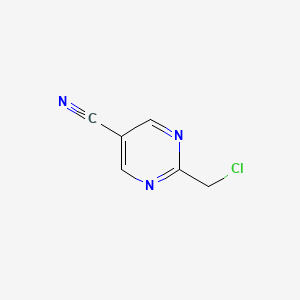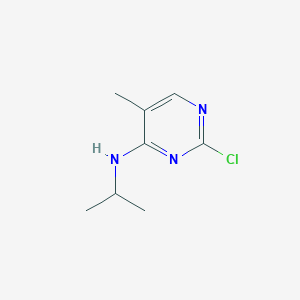
(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine
Übersicht
Beschreibung
“(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine” is a chemical compound with the molecular formula C7H10ClN3 and a molecular weight of 171.63 .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-methyl-pyrimidin-4-yl)-ethyl-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and an ethylamine group .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Pyrimidine derivatives, such as benzylidene-pyrimidin-2-yl-amine, have been identified as effective corrosion inhibitors for mild steel in hydrochloric acid solutions. Research by Ashassi-Sorkhabi, Shaabani, and Seifzadeh (2005) demonstrated that these compounds are mixed-type inhibitors, exhibiting significant corrosion inhibition even at low concentrations (Ashassi-Sorkhabi et al., 2005).
Antifungal Activity
Pyrimidine derivatives have been shown to possess antifungal properties. Zhang et al. (2016) studied pyrazolo[1,5-a]pyrimidines derivatives and found that certain compounds exhibited good antifungal abilities against phytopathogenic fungi, suggesting potential agricultural applications (Zhang et al., 2016).
Synthesis of Halogenated Pyrimidines
Sosnovskikh, Usachev, and Röschenthaler (2002) researched the synthesis of fluoro- and chloro-containing pyrimidines. They described a process where N-Isopropyl-(1-phenylethylidene)amine reacts with trichloroacetonitrile to yield pyrimidines with two polyhaloalkyl groups, which could be significant in pharmaceutical and agricultural chemical synthesis (Sosnovskikh et al., 2002).
Fungicidal Lead Compounds
The discovery of fungicidal lead compounds based on pyrimidin-4-amines, such as HNPC-A9229, has been reported by Liu et al. (2023). These compounds demonstrate superior fungicidal activity compared to existing commercial fungicides and could lead to novel agricultural applications (Liu et al., 2023).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole heterocyclics, which were evaluated for their insecticidal activity and antibacterial potential. The compounds demonstrated significant potential against specific insects and microorganisms, indicating their relevance in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Antimicrobial Activity of Pyrimidine Salts
Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) synthesized pyrimidine salts with chloranilic and picric acids, evaluating their in vitro antibacterial and antifungal activities. They found that these compounds, especially compound 2a, exhibited good inhibition towards antimicrobial activity (Mallikarjunaswamy et al., 2013).
Eigenschaften
IUPAC Name |
2-chloro-5-methyl-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)11-7-6(3)4-10-8(9)12-7/h4-5H,1-3H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEFFXTZUNRUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-methyl-pyrimidin-4-yl)-isopropyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



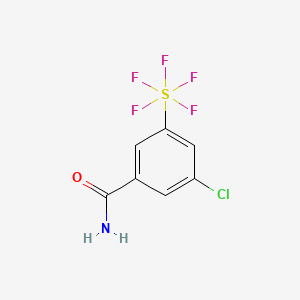
![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1425934.png)
![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)
![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1425940.png)
![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)

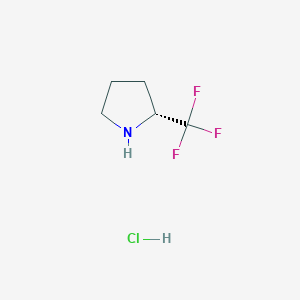
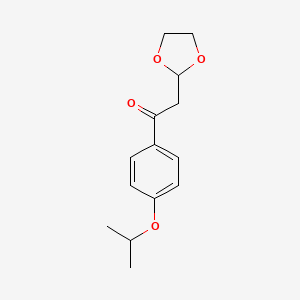
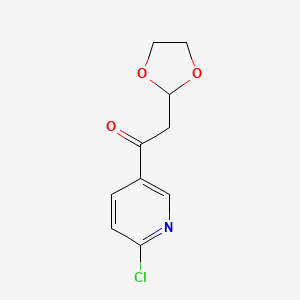
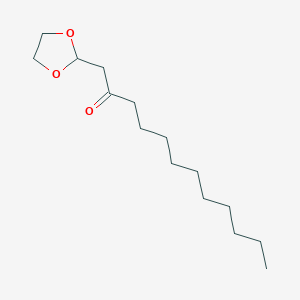
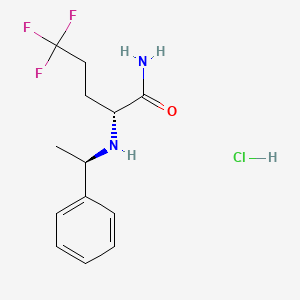
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
